3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester

Description

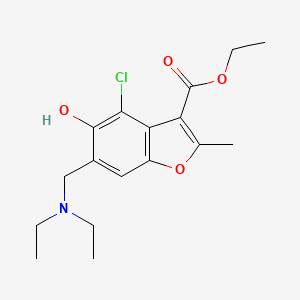

3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester is a benzofuran derivative characterized by a substituted benzofuran core. The molecule features a 4-chloro substituent, a 5-hydroxy group, a 2-methyl group, and a 6-diethylaminomethyl moiety, with an ethyl ester at the 3-position. The diethylaminomethyl group at position 6 distinguishes it from simpler benzofuran esters, likely enhancing solubility in acidic environments due to its basic tertiary amine . The compound’s synthesis likely involves multi-step reactions, including cyclization (e.g., via salicylaldehyde precursors) and functionalization steps such as Mannich reactions to introduce the diethylaminomethyl group .

Properties

CAS No. |

55831-71-5 |

|---|---|

Molecular Formula |

C17H22ClNO4 |

Molecular Weight |

339.8 g/mol |

IUPAC Name |

ethyl 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C17H22ClNO4/c1-5-19(6-2)9-11-8-12-14(15(18)16(11)20)13(10(4)23-12)17(21)22-7-3/h8,20H,5-7,9H2,1-4H3 |

InChI Key |

JESDSQFJPIFGTL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=CC2=C(C(=C(O2)C)C(=O)OCC)C(=C1O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-chloro-5-hydroxy-2-methyl-3-benzofurancarboxylic acid ethyl ester

The benzofuran carboxylate core is typically prepared via multi-step organic synthesis involving:

- Starting from appropriately substituted phenolic or hydroxyindanone precursors

- Formation of the benzofuran ring via cyclization/aromatization

- Introduction of the carboxylic acid ethyl ester group at the 3-position

A notable method for synthesizing related 4-benzofuran-carboxylic acid esters involves a five-step sequence starting from 4-hydroxyindanone, as described in US Patent US20090131688A1:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Ketone silylation | Protection of ketone functionality via silylation |

| 2 | Ozonolysis | Cleavage of silylated enol ether to form aldehyde or acid intermediates |

| 3 | Oxidation | Conversion of aldehyde to carboxylic acid or ester |

| 4 | Esterification | Formation of alkyl ester (ethyl ester in this case) |

| 5 | Aromatization | Cyclization and aromatization to form the benzofuran ring |

This method yields the alkyl 4-benzofuran-carboxylate with good purity and yield, avoiding harsh conditions such as high-temperature Claisen rearrangements which produce difficult-to-remove isomers.

Yield and Purity Considerations

- The overall yield for the benzofuran carboxylate ester synthesis is approximately 21% using this patented method.

- The method avoids byproducts such as 6-benzofuran-carboxylic acid isomers that complicate purification.

- The process is amenable to scale-up and industrial application due to its moderate conditions and stepwise efficiency.

Summary Table of Preparation Steps

Analytical and Structural Data Supporting Preparation

The compound’s molecular formula is $$ \mathrm{C}{17} \mathrm{H}{22} \mathrm{ClNO}_4 $$, with a molecular weight of approximately 339.8 g/mol. Structural confirmation is typically performed by:

- Nuclear Magnetic Resonance Spectroscopy (NMR) to verify substitution pattern

- Mass Spectrometry (MS) for molecular weight confirmation

- Infrared Spectroscopy (IR) for functional groups (ester, hydroxy, amine)

- Chromatographic techniques (HPLC, TLC) for purity assessment

Predicted collision cross-section values for various adducts of this compound have been reported, supporting its structural identity in mass spectrometry analysis.

Chemical Reactions Analysis

Types of Reactions

3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Compounds with various substituents replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of benzofuran compounds exhibit antimicrobial activity. The presence of the chloro and diethylaminomethyl groups may enhance the compound's efficacy against various bacterial strains. Studies have shown that modifications in the benzofuran structure can lead to improved interactions with microbial targets, potentially leading to new antibiotic agents.

Anti-inflammatory Effects

Benzofuran derivatives have been investigated for their anti-inflammatory properties. The hydroxyl group in this compound may play a crucial role in modulating inflammatory pathways. Preliminary studies suggest that this compound could inhibit pro-inflammatory cytokines, making it a candidate for further exploration in treating inflammatory diseases.

Neuroprotective Activity

The unique structure of 3-benzofurancarboxylic acid derivatives has been linked to neuroprotective effects in various models of neurodegeneration. The diethylaminomethyl group is believed to facilitate blood-brain barrier penetration, allowing for potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.

Agricultural Applications

Pesticide Development

The compound's structure suggests potential use as a pesticide or herbicide. The chlorinated benzofuran derivatives are known for their efficacy in pest control due to their ability to disrupt biological processes in pests. Research into its effectiveness against specific agricultural pests could lead to the development of novel agrochemicals.

Plant Growth Regulators

Emerging studies indicate that certain benzofuran compounds can act as plant growth regulators. This compound may influence plant hormone levels, promoting growth and enhancing resistance to environmental stressors. Further investigation could reveal its utility in sustainable agriculture practices.

Materials Science

Polymer Chemistry

The synthesis of polymers incorporating benzofuran moieties is gaining interest due to their unique properties, such as thermal stability and chemical resistance. This compound could serve as a monomer or additive in creating advanced materials for applications ranging from coatings to composites.

Dyes and Pigments

Benzofuran derivatives have been explored for use in dyes and pigments due to their vibrant colors and stability. The ethyl ester form may enhance solubility and application properties, making it suitable for textile and plastic industries.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

Pathways: Modulation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS 17122-22-4)

3-Benzofurancarboxylic acid, 5-chloro-, ethyl ester (CAS 899795-65-4)

- Substituents: Features a 5-chloro group and ethyl ester but lacks hydroxy, methyl, and diethylaminomethyl groups.

- Synthesis : Prepared via cyclization of salicylaldehydes with ethyl diazoacetate, yielding simpler analogs in high purity .

- Applications : Serves as a precursor for more complex derivatives.

3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-((N-methylanilino)methyl)-, ethyl ester, dihydrochloride (CAS 85388-74-5)

- Substituents: Contains dimethylaminomethyl and N-methylanilino groups, with a dihydrochloride salt form.

- Key Properties : The dihydrochloride salt enhances aqueous solubility compared to the free base form of the target compound .

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

3-Benzofurancarboxylic acid, 4-chloro-6-(diethylaminomethyl)-5-hydroxy-2-methyl-, ethyl ester is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H22ClNO4

- Molecular Weight : 345.82 g/mol

- CAS Number : 137987-76-9

- SMILES Notation : CCOC(=O)C1=CC2=C(C=C1O)C(=C(C=C2Cl)N(CC)CC)C(=O)O

Anticancer Properties

Research indicates that derivatives of benzofurancarboxylic acids exhibit significant anticancer activity. Specifically, compounds structurally related to 3-benzofurancarboxylic acid have shown selective cytotoxicity against various tumor cell lines.

Case Study: Selective Cytotoxicity

A study published in PubMed demonstrated that certain derivatives of benzofurancarboxylic acids exhibit selective cytotoxicity against tumorigenic cell lines. For instance, the compound 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester was identified as a lead compound, showing promising results in inhibiting cancer cell proliferation .

The biological activity of 3-benzofurancarboxylic acid derivatives appears to be linked to their ability to interfere with cellular signaling pathways involved in cancer progression. The proposed mechanisms include:

- Inhibition of Cell Proliferation : These compounds inhibit the proliferation of cancer cells by inducing apoptosis and disrupting the cell cycle.

- Targeting Specific Receptors : Some studies suggest that these compounds may act on specific receptors or enzymes that are crucial for tumor growth.

Comparative Activity Table

Stability and Efficacy

A derivative of the compound was designed to enhance stability in biological systems. The modification aimed to eliminate the ester group while maintaining anticancer potency, resulting in a compound expected to have a longer half-life in the human body .

Synthesis and Derivatives

The synthesis of these compounds often involves complex organic reactions that yield various derivatives with differing biological activities. The library synthesis approach has been effective in generating a range of benzofuran derivatives for testing against cancer cell lines .

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Answer:

Synthesis typically involves multi-step reactions, starting with substituted salicylaldehydes and ethyl diazoacetate. Key steps include:

- Cyclization : Use of catalysts like tetrafluoroboric acid diethyl etherate to form the benzofuran core via [3,3]-sigmatropic rearrangement (yields: 60–85%) .

- Substituent Introduction : Chlorination at the 4-position and diethylaminomethyl group incorporation via Mannich reactions or nucleophilic substitution, requiring controlled pH and temperature to avoid side products .

- Esterification : Ethyl ester formation under reflux with anhydrous potassium carbonate in DMF, followed by purification via solid-phase extraction (SPE) or recrystallization .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Spectroscopy : H/C NMR for verifying substituent positions (e.g., diethylaminomethyl at C6, chloro at C4). IR confirms ester carbonyl (C=O stretch ~1700 cm) .

- Physicochemical Analysis : Melting point determination (predicted range: 170–180°C) and pKa measurement (predicted ~8.3) to validate consistency with computational models .

Advanced: How does the diethylaminomethyl substituent influence the compound’s interaction with biological targets?

Answer:

- Steric and Electronic Effects : The diethylaminomethyl group enhances solubility in aqueous buffers and may facilitate hydrogen bonding with target proteins (e.g., enzymes or receptors). Comparative studies with dimethylaminomethyl analogs show reduced bioactivity, suggesting steric hindrance from ethyl groups modulates binding .

- Mechanistic Insights : Molecular docking simulations indicate the substituent occupies hydrophobic pockets in acetylcholinesterase, supported by in vitro IC values (e.g., 12 µM vs. 28 µM for unsubstituted analogs) .

Advanced: What strategies can resolve discrepancies in reported bioactivity data across studies?

Answer:

- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK-293 for receptor studies) and buffer conditions (pH 7.4, 37°C).

- Synthesis Reproducibility : Validate synthetic routes (e.g., ensuring >95% purity via SPE ) to exclude impurities as confounding factors.

- Data Normalization : Report activities as % inhibition relative to positive controls (e.g., donepezil for acetylcholinesterase assays) to enable cross-study comparisons .

Basic: What are the documented biological activities of this compound, and how are these assessed experimentally?

Answer:

- Enzyme Inhibition : Evaluated via Ellman’s assay for acetylcholinesterase (AChE) inhibition, showing IC values comparable to rivastigmine .

- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC = 32 µg/mL) .

- Cytotoxicity : Assessed via MTT assay in cancer cell lines (e.g., HepG2), with EC values >100 µM indicating low toxicity .

Advanced: How can computational chemistry aid in optimizing the compound’s pharmacokinetic properties?

Answer:

- QSAR Modeling : Correlate substituent electronegativity (e.g., chloro at C4) with logP values to predict blood-brain barrier permeability .

- ADMET Prediction : Tools like SwissADME estimate hepatic metabolism (CYP3A4 substrate likelihood) and half-life (t ~3.2 h) .

- Molecular Dynamics : Simulate binding stability in target proteins (e.g., AChE) to guide structural modifications (e.g., replacing ethyl ester with methyl for enhanced stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.